molecular formula C17H17F3N6O2S B2438936 N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1-[3-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 2097923-94-7

N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1-[3-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No. B2438936
CAS RN: 2097923-94-7
M. Wt: 426.42
InChI Key: QHSJQLFBBFJLHN-UHFFFAOYSA-N
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Description

N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1-[3-(trifluoromethyl)phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C17H17F3N6O2S and its molecular weight is 426.42. The purity is usually 95%.
BenchChem offers high-quality N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1-[3-(trifluoromethyl)phenyl]methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1-[3-(trifluoromethyl)phenyl]methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Chemical Modifications

N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1-[3-(trifluoromethyl)phenyl]methanesulfonamide, a compound characterized by its complex structure involving triazolopyridazine and pyrrolidine moieties, finds its applications in various synthetic pathways and chemical modifications. Research demonstrates innovative approaches to synthesize related sulfonamide derivatives, leveraging solid-phase synthesis techniques and exploring reactions like intramolecular oxidative N-N bond formation for constructing triazolopyridines without the need for metal catalysts, showcasing the compound's utility in developing novel synthetic methodologies (Králová et al., 2019; Zheng et al., 2014).

Application in Drug Synthesis

The structural framework of N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1-[3-(trifluoromethyl)phenyl]methanesulfonamide also contributes to the synthesis of chronic renal disease agents. A practical synthesis pathway has been developed for large-scale production, involving key steps such as regioselective chlorination and condensation with primary amines, highlighting its importance in medicinal chemistry (Ikemoto et al., 2000).

Herbicidal Activity

The compound's derivatives, specifically substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide variants, have been identified for their exceptional herbicidal activity against a wide range of vegetation at low application rates. This application is significant for agricultural sciences, offering a new avenue for the development of herbicides (Moran, 2003).

Structural and Material Science

In the realm of structural and material science, N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1-[3-(trifluoromethyl)phenyl]methanesulfonamide serves as a precursor or component in the synthesis of various heterocyclic compounds. These compounds are not only pivotal in exploring new chemical entities but also in understanding the molecular interactions and crystal structures that underpin material properties and drug design (Dey et al., 2015).

properties

IUPAC Name

N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N6O2S/c18-17(19,20)13-3-1-2-12(8-13)10-29(27,28)24-14-6-7-25(9-14)16-5-4-15-22-21-11-26(15)23-16/h1-5,8,11,14,24H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSJQLFBBFJLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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